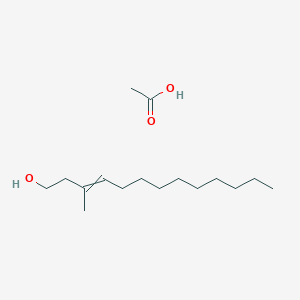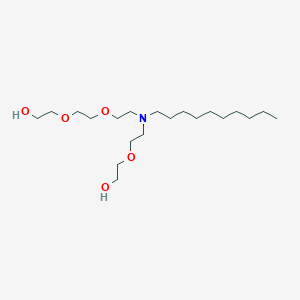
1-Bromoethyl carbonobromidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromoethyl carbonobromidate is an organic compound with the molecular formula C₃H₄Br₂O₂ . It is a derivative of carbonobromidic acid and is characterized by the presence of both bromine and carbonyl functional groups. This compound is of interest in various chemical reactions and applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromoethyl carbonobromidate can be synthesized through the reaction of carbonobromidic acid with 1-bromoethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus tribromide to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromoethyl carbonobromidate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters, amides, or ethers.
Reduction: Formation of 1-bromoethanol.
Oxidation: Formation of bromoacetic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Bromoethyl carbonobromidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of bromoethyl groups into molecules. It is also used in the synthesis of complex organic compounds and intermediates.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-bromoethyl carbonobromidate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. The carbonyl group can participate in reduction and oxidation reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromoethyl acetate: Similar in structure but contains an acetate group instead of a carbonobromidate group.
1-Bromoethyl benzoate: Contains a benzoate group, making it more aromatic and less reactive in certain conditions.
1-Bromoethyl formate: Contains a formate group, making it more prone to hydrolysis.
Uniqueness
1-Bromoethyl carbonobromidate is unique due to the presence of both bromine and carbonyl functional groups, which provide a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
91832-50-7 |
|---|---|
Fórmula molecular |
C3H4Br2O2 |
Peso molecular |
231.87 g/mol |
Nombre IUPAC |
1-bromoethyl carbonobromidate |
InChI |
InChI=1S/C3H4Br2O2/c1-2(4)7-3(5)6/h2H,1H3 |
Clave InChI |
AGGRKOLHRCSNQD-UHFFFAOYSA-N |
SMILES canónico |
CC(OC(=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


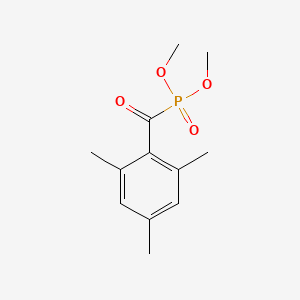
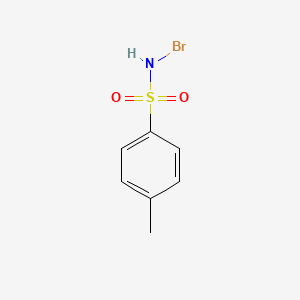
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)



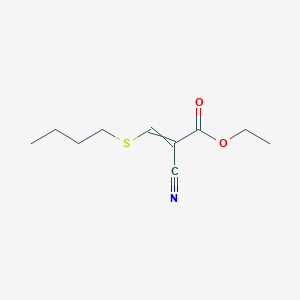
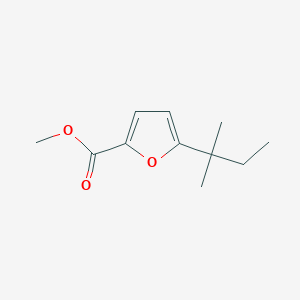
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
